molecular formula C15H15F3O2 B8610981 Cyclohexanone, 2-[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]- CAS No. 54669-74-8

Cyclohexanone, 2-[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]-

Cat. No. B8610981
M. Wt: 284.27 g/mol
InChI Key: BYLKHCBYQSZXNC-UHFFFAOYSA-N
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Patent
US03997557

Procedure details

A stirred mixture of 15.9 g (0.11 mole) of 1-pyrrolidino-1-cyclohexene, 28.0 g (0.11 mole) of m-trifluoromethylphenacyl bromide, and 100 ml. of toluene is heated under reflux for 2 hours, diluted with water, and refluxed for 2 hours. The layers are separated, and the organic phase is dried and concentrated to a liquid. Distillation provides 2-(m-trifluoromethylphenacyl)cyclohexanone as a liquid, b.p. 137°-138° C. (0.075 mm).
Quantity
15.9 g
Type
reactant
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N1([C:6]2[CH2:11][CH2:10][CH2:9][CH2:8][CH:7]=2)CCCC1.[F:12][C:13]([F:25])([F:24])[C:14]1[CH:15]=[C:16]([CH:21]=[CH:22][CH:23]=1)[C:17](=[O:20])[CH2:18]Br.C1(C)C=CC=CC=1.[OH2:33]>>[F:12][C:13]([F:25])([F:24])[C:14]1[CH:15]=[C:16]([CH:21]=[CH:22][CH:23]=1)[C:17](=[O:20])[CH2:18][CH:7]1[CH2:8][CH2:9][CH2:10][CH2:11][C:6]1=[O:33]

Inputs

Step One
Name
Quantity
15.9 g
Type
reactant
Smiles
N1(CCCC1)C1=CCCCC1
Name
Quantity
28 g
Type
reactant
Smiles
FC(C=1C=C(C(CBr)=O)C=CC1)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The layers are separated
CUSTOM
Type
CUSTOM
Details
the organic phase is dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a liquid
DISTILLATION
Type
DISTILLATION
Details
Distillation

Outcomes

Product
Name
Type
product
Smiles
FC(C=1C=C(C(CC2C(CCCC2)=O)=O)C=CC1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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